

# A Comparative Guide: Nivolumab Monotherapy Versus the Nivolumab-Relatlimab Combination in Advanced Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CA224    |           |
| Cat. No.:            | B1668191 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nivolumab monotherapy and the fixed-dose combination of nivolumab and relatlimab for the treatment of previously untreated, unresectable, or metastatic melanoma. The information is primarily based on the pivotal Phase 2/3 RELATIVITY-047 clinical trial.

### **Executive Summary**

The combination of nivolumab, a Programmed Death-1 (PD-1) blocking antibody, and relatlimab, a Lymphocyte-Activation Gene-3 (LAG-3) blocking antibody, has demonstrated superior efficacy compared to nivolumab monotherapy in patients with advanced melanoma.[1] [2] The dual checkpoint inhibition strategy offers a statistically significant improvement in progression-free survival (PFS) and a sustained, clinically meaningful benefit in overall survival (OS) with a manageable safety profile.[1][3][4] This guide delves into the comparative efficacy, safety, mechanisms of action, and the experimental protocol of the key clinical trial that established this combination as a significant advancement in melanoma treatment.

## **Mechanism of Action: Dual Checkpoint Blockade**

Nivolumab and relatlimab are both immune checkpoint inhibitors that work by blocking distinct inhibitory pathways, thereby enhancing the body's anti-tumor immune response.[5]



- Nivolumab (Anti-PD-1): Nivolumab is a human IgG4 monoclonal antibody that binds to the PD-1 receptor on T cells.[5] This action prevents the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. By blocking this interaction, nivolumab releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[5]
- Relatlimab (Anti-LAG-3): Relatlimab is a novel human IgG4 monoclonal antibody that targets
  the LAG-3 receptor on immune cells.[5] LAG-3 is another inhibitory receptor that negatively
  regulates T-cell activation and function.[5] By binding to LAG-3, relatlimab disrupts its
  inhibitory signaling, further unleashing the anti-tumor immune response.[5]

The combination of nivolumab and relatlimab provides a synergistic effect by targeting two distinct and complementary immune checkpoint pathways.[6]

## **Signaling Pathway Diagrams**





Click to download full resolution via product page

Caption: PD-1 and LAG-3 signaling pathways and their inhibition by nivolumab and relatlimab.

#### **Comparative Efficacy: RELATIVITY-047 Trial**

The RELATIVITY-047 trial is a randomized, double-blind, Phase 2/3 study that evaluated the efficacy and safety of the fixed-dose combination of nivolumab and relatlimab compared to nivolumab monotherapy in patients with previously untreated metastatic or unresectable melanoma.[3]

#### **Progression-Free Survival (PFS)**

The combination therapy demonstrated a statistically significant improvement in progressionfree survival compared to nivolumab alone.

| Efficacy Endpoint   | Nivolumab-<br>Relatlimab<br>Combination | Nivolumab<br>Monotherapy | Hazard Ratio (95%<br>CI) |
|---------------------|-----------------------------------------|--------------------------|--------------------------|
| Median PFS (months) | 10.2                                    | 4.6                      | 0.79 (0.66 - 0.95)       |
| 3-Year PFS Rate (%) | 31.8                                    | 26.9                     |                          |
| 4-Year PFS Rate (%) | 30.6                                    | 23.6                     | _                        |
| Data from the       |                                         |                          | _                        |

**RELATIVITY-047 trial** 

with a minimum

follow-up of 45.3

months.[1][3]

#### **Overall Survival (OS)**

The combination therapy showed a sustained and clinically meaningful improvement in overall survival.



| Efficacy Endpoint    | Nivolumab-<br>Relatlimab<br>Combination | Nivolumab<br>Monotherapy | Hazard Ratio (95%<br>CI) |
|----------------------|-----------------------------------------|--------------------------|--------------------------|
| Median OS (months)   | 51.0                                    | 34.1                     | 0.80 (0.66 - 0.99)       |
| 3-Year OS Rate (%)   | 54.6                                    | 48.0                     |                          |
| 4-Year OS Rate (%)   | 52.0                                    | 42.8                     | _                        |
| Data from the        |                                         |                          | _                        |
| RELATIVITY-047 trial |                                         |                          |                          |
| with a minimum       |                                         |                          |                          |
| follow-up of 45.3    |                                         |                          |                          |
| months.[1][3]        |                                         |                          |                          |

### **Objective Response Rate (ORR)**

The objective response rate was numerically higher in the combination arm.

| Efficacy Endpoint                                                                        | Nivolumab-Relatlimab<br>Combination | Nivolumab Monotherapy |
|------------------------------------------------------------------------------------------|-------------------------------------|-----------------------|
| ORR (%)                                                                                  | 43.7                                | 33.7                  |
| Complete Response (%)                                                                    | 18.0                                | 14.2                  |
| Partial Response (%)                                                                     | 25.6                                | 19.5                  |
| Data from the RELATIVITY-<br>047 trial with a median follow-<br>up of 33.8 months.[3][4] |                                     |                       |

## **Comparative Safety Profile**

The combination of nivolumab and relatlimab was associated with a higher incidence of adverse events compared to nivolumab monotherapy, but the safety profile was generally manageable.



| Safety Endpoint                                                                       | Nivolumab-Relatlimab<br>Combination (n=355) | Nivolumab Monotherapy<br>(n=359) |
|---------------------------------------------------------------------------------------|---------------------------------------------|----------------------------------|
| Any-Grade Treatment-Related<br>Adverse Events (%)                                     | 78.9                                        | 61.6                             |
| Grade 3-4 Treatment-Related Adverse Events (%)                                        | 22.0                                        | 12.3                             |
| Treatment-Related Adverse Events Leading to Discontinuation (%)                       | 18.0                                        | 9.7                              |
| Data from the RELATIVITY-<br>047 trial with a median follow-<br>up of 33.8 months.[3] |                                             |                                  |

# **Experimental Protocol: RELATIVITY-047 Trial**

The RELATIVITY-047 trial employed a robust methodology to compare the two treatment regimens.

#### **Study Design**

A global, randomized, double-blind, Phase 2/3 trial.

#### **Patient Population**

- Inclusion Criteria: Patients aged 12 years or older with previously untreated, histologically confirmed, unresectable or metastatic melanoma (Stage III or IV).
- Exclusion Criteria: Patients with active brain metastases, uveal melanoma, or active autoimmune disease.

#### **Treatment Arms**

 Combination Arm: Patients received a fixed-dose combination of nivolumab 480 mg and relatlimab 160 mg intravenously every 4 weeks.



• Monotherapy Arm: Patients received nivolumab 480 mg intravenously every 4 weeks.

#### **Endpoints**

- Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).
- Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow of the RELATIVITY-047 clinical trial.

#### Conclusion

The combination of nivolumab and relatlimab represents a significant therapeutic advance for patients with previously untreated, advanced melanoma. The dual blockade of PD-1 and LAG-3 pathways leads to superior progression-free survival and a durable overall survival benefit compared to nivolumab monotherapy. While the combination therapy is associated with a higher incidence of adverse events, the safety profile is well-characterized and manageable. The data from the RELATIVITY-047 trial support the use of this combination as a standard-of-care option for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Three-Year Overall Survival With Nivolumab Plus Relatlimab in Advanced Melanoma From RELATIVITY-047 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding LAG-3 Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 5. deceraclinical.com [deceraclinical.com]
- 6. RELATIVITY-047 Extended Analysis of Overall Survival With Nivolumab-Relatlimab vs Nivolumab in Previously Untreated Advanced Melanoma The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [A Comparative Guide: Nivolumab Monotherapy Versus the Nivolumab-Relatlimab Combination in Advanced Melanoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668191#nivolumab-monotherapy-versus-nivolumab-relatlimab-combination]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com